molecular formula C12H21N B13311239 N-(But-3-YN-1-YL)-4,4-dimethylcyclohexan-1-amine

N-(But-3-YN-1-YL)-4,4-dimethylcyclohexan-1-amine

Cat. No.: B13311239
M. Wt: 179.30 g/mol
InChI Key: PJSKFILTCRUIRX-UHFFFAOYSA-N
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Description

N-(But-3-YN-1-YL)-4,4-dimethylcyclohexan-1-amine: is an organic compound characterized by the presence of a cyclohexane ring substituted with a butynyl group and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(But-3-YN-1-YL)-4,4-dimethylcyclohexan-1-amine typically involves the reaction of 4,4-dimethylcyclohexanone with but-3-yn-1-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: N-(But-3-YN-1-YL)-4,4-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which N-(But-3-YN-1-YL)-4,4-dimethylcyclohexan-1-amine exerts its effects involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and labeling studies . The compound’s amine group can also interact with various receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Uniqueness: N-(But-3-YN-1-YL)-4,4-dimethylcyclohexan-1-amine is unique due to its cyclohexane ring structure combined with a butynyl group and a dimethylamine group.

Properties

Molecular Formula

C12H21N

Molecular Weight

179.30 g/mol

IUPAC Name

N-but-3-ynyl-4,4-dimethylcyclohexan-1-amine

InChI

InChI=1S/C12H21N/c1-4-5-10-13-11-6-8-12(2,3)9-7-11/h1,11,13H,5-10H2,2-3H3

InChI Key

PJSKFILTCRUIRX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)NCCC#C)C

Origin of Product

United States

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